

Azinphos-ethyl chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Azinphos-ethyl: Chemical Structure and Properties

Introduction

Azinphos-ethyl is a broad-spectrum organophosphate insecticide and acaricide.[1][2] It functions as a non-systemic, contact, and stomach poison with ovicidal properties, primarily used to control chewing and sucking pests on a variety of agricultural crops.[1][2] Like other organothiophosphates, its mode of action is the inhibition of the enzyme acetylcholinesterase (AChE), a critical component of the nervous system in insects and mammals.[1][2][3] Due to its high toxicity, its use has been restricted in many regions.[3][4] This guide provides a detailed overview of its chemical structure, physicochemical properties, mechanism of action, toxicology, and analytical methodologies for its detection.

Chemical Identity and Structure

Azinphos-ethyl is chemically identified as an organothiophosphate derived from a 1,2,3-benzotriazine.[3] Its structure consists of a benzotriazinone moiety linked via a methyl group to a phosphorodithioate functional group.

Table 1: Chemical Identifiers for Azinphos-ethyl

Identifier	Value
IUPAC Name	O,O-Diethyl S-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl] phosphorodithioate[4][5]
CAS Number	2642-71-9[4][5][6]
Molecular Formula	C12H16N3O3PS2[1][4][6]
Molecular Weight	345.38 g/mol [1][6][7]
Canonical SMILES	CCOP(=S) (OCC)SCN1C(=O)C2=CC=CC=C2N=N1[1][3][4]
InChI Key	RQVGAIADHNPSME-UHFFFAOYSA-N[3][5][7]

| Synonyms | Ethyl Gusathion, Gusathion A, Bayer 16259, Cotnion-ethyl[3][8][9][10] |

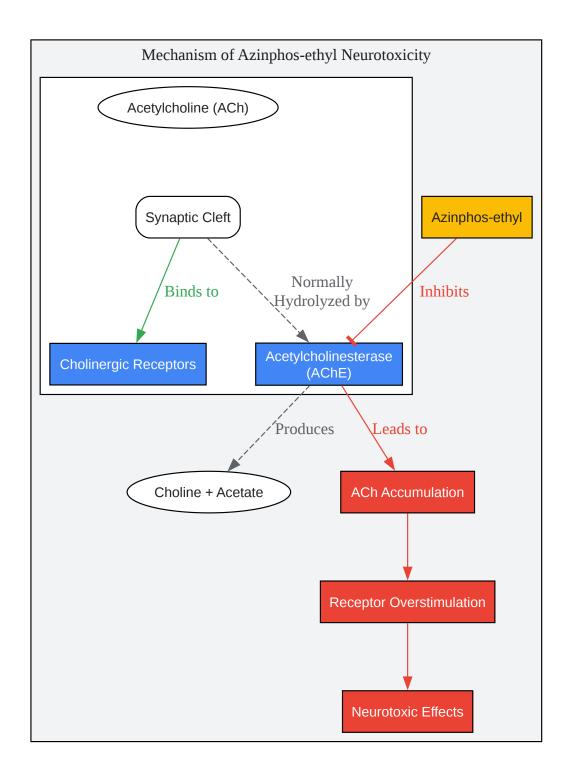
Click to download full resolution via product page

Figure 1: Simplified block diagram of Azinphos-ethyl's core chemical moieties.

Physicochemical Properties

Azinphos-ethyl exists as colorless crystals at room temperature.[3] It is characterized by low aqueous solubility and is relatively volatile.[1] It is thermo-stable but is readily hydrolyzed by alkali, while being relatively stable in acidic conditions.[3]

Table 2: Physicochemical Data for Azinphos-ethyl


Property	Value	Reference(s)	
Physical State	Colorless crystals	[3]	
Melting Point	53 °C (127 °F)	[4][8]	
Boiling Point	111 °C at 0.001 mmHg	[11]	
Vapor Pressure	2.2 x 10 ⁻⁷ mmHg at 20°C (68°F)	[8]	
Water Solubility	Low, nearly insoluble	[1][8]	
Log P (Octanol/Water)	3.40	[12]	

| Henry's Law Constant | 9.9 x 10⁻⁸ atm·m³/mol (estimated) |[3] |

Mechanism of Action: Acetylcholinesterase Inhibition

The primary mechanism of toxicity for **Azinphos-ethyl** is the inhibition of acetylcholinesterase (AChE), an enzyme crucial for terminating nerve impulses at cholinergic synapses.[1][3] By inhibiting AChE, **Azinphos-ethyl** causes an accumulation of the neurotransmitter acetylcholine (ACh) in the synaptic cleft. This leads to excessive and prolonged stimulation of cholinergic receptors throughout the central and peripheral nervous systems, resulting in the signs and symptoms of organophosphate poisoning.[8][13]

Click to download full resolution via product page

Figure 2: Signaling pathway of **Azinphos-ethyl**'s inhibition of acetylcholinesterase.

Toxicological Profile

Azinphos-ethyl is classified as highly hazardous (Class IB) by the World Health Organization. [4] It is highly toxic to mammals by all routes of exposure, including ingestion, inhalation, and dermal contact.[1][14] Acute exposure can lead to symptoms characteristic of cholinergic crisis, such as headache, dizziness, muscle spasms, excessive salivation, and in severe cases, respiratory paralysis and death.[8]

Table 3: Acute Toxicity Data for Azinphos-ethyl

Species	Route	LD50 / LC50 Value	Reference(s)
Rat	Oral	17.5 mg/kg	[4]
Rat	Dermal	~250 - 500 mg/kg	[3][14]

| Rat | Inhalation | 0.15 mg/L air / 4 hr (LC50) |[3] |

Environmental Fate

Azinphos-ethyl has low mobility in soil and is not expected to leach into groundwater.[1] It can be moderately persistent in soil environments. In water, it is expected to adsorb to suspended solids and sediment.[3] The primary degradation process in aquatic systems is photodegradation, with hydrolysis being more significant in alkaline waters.[3][13] It is highly toxic to birds, fish, and aquatic invertebrates.[1]

Experimental Protocols: Analytical Detection

The detection and quantification of **Azinphos-ethyl** residues in environmental and biological samples are typically performed using chromatographic techniques.

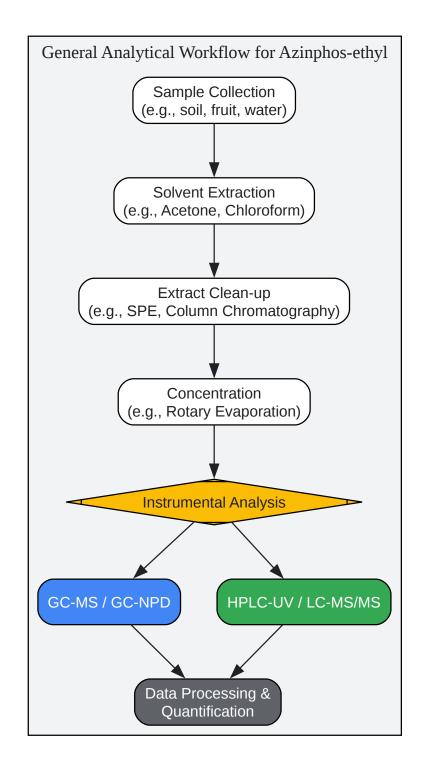
General Sample Preparation

A generalized protocol for the analysis of **Azinphos-ethyl** in a solid matrix (e.g., crops, soil) involves solvent extraction, followed by a clean-up step to remove interfering co-extractives, and finally, instrumental analysis.

 Extraction: The sample is homogenized and extracted with an organic solvent such as acetone or chloroform.[11]

- Clean-up: The crude extract is purified to remove lipids, pigments, and other matrix components. This is often achieved using solid-phase extraction (SPE) or column chromatography.[11] For some methods, a liquid-liquid partition may be used.
- Concentration: The purified extract is concentrated to a small volume, often by rotary evaporation, before analysis.

Instrumental Analysis


Gas Chromatography (GC): GC, often coupled with a mass spectrometer (GC-MS) or a phosphorus-specific detector (NPD or FPD), is a common method for **Azinphos-ethyl** analysis. [11][15]

- Column: A nonpolar or semi-polar capillary column (e.g., DB-5ms).
- Injector: Splitless or pulsed splitless injection at ~250°C.
- Oven Program: A temperature gradient is used, for example, starting at 70°C and ramping up to 280°C.
- Carrier Gas: Helium or Hydrogen.
- Detection: Mass spectrometry in selected ion monitoring (SIM) mode for high sensitivity and specificity.[15]

High-Performance Liquid Chromatography (HPLC): HPLC is also suitable, particularly for samples that are not amenable to GC without derivatization.[16]

- Column: A mixed-mode column (e.g., Obelisc R) or a standard reversed-phase C18 column. [16]
- Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate at pH 3.0).[16]
- Flow Rate: Typically 0.5 1.0 mL/min.
- Detection: UV detection at 250 nm or, for higher sensitivity, tandem mass spectrometry (LC-MS/MS).[16]

Click to download full resolution via product page

Figure 3: A typical experimental workflow for the analysis of Azinphos-ethyl residues.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Azinphos-ethyl (Ref: BAY 16259) [sitem.herts.ac.uk]
- 2. Azinphos-ethyl (Ref: BAY 16259) [sitem.herts.ac.uk]
- 3. Azinphos-Ethyl | C12H16N3O3PS2 | CID 17531 PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Azinphos-ethyl Wikipedia [en.wikipedia.org]
- 5. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 6. clearsynth.com [clearsynth.com]
- 7. 益棉磷 PESTANAL®, analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 8. AZINPHOS-ETHYL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. Azinphos-ethyl [webbook.nist.gov]
- 10. Azinphos-ethyl | CymitQuimica [cymitquimica.com]
- 11. 254. Azinphos-ethyl (WHO Pesticide Residues Series 3) [inchem.org]
- 12. azinphos ethyl [stenutz.eu]
- 13. waterboards.ca.gov [waterboards.ca.gov]
- 14. datasheets.scbt.com [datasheets.scbt.com]
- 15. Publications Open Library of Bioscience National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 16. HPLC Analysis of Azinphos-ethyl | SIELC Technologies [sielc.com]
- To cite this document: BenchChem. [Azinphos-ethyl chemical structure and properties].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1666443#azinphos-ethyl-chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com